molecular formula C14H19NO5 B14192925 (4-Acetamidophenoxy)methyl butyl carbonate CAS No. 920967-18-6

(4-Acetamidophenoxy)methyl butyl carbonate

Katalognummer: B14192925
CAS-Nummer: 920967-18-6
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: OYKOYRJIHBPSPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Acetamidophenoxy)methyl butyl carbonate is an organic compound with the molecular formula C14H19NO5 It is characterized by the presence of an acetamido group attached to a phenoxy moiety, which is further linked to a butyl carbonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenoxy)methyl butyl carbonate typically involves the reaction of 4-acetamidophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol attacks the carbonyl carbon of butyl chloroformate, resulting in the formation of the carbonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Acetamidophenoxy)methyl butyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous acids, the carbonate ester can be hydrolyzed to yield 4-acetamidophenol and butanol.

    Oxidation: The acetamido group can be oxidized to form corresponding nitro derivatives under strong oxidizing conditions.

    Substitution: The phenoxy moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Hydrolysis: 4-Acetamidophenol and butanol.

    Oxidation: Nitro derivatives of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(4-Acetamidophenoxy)methyl butyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release the active drug.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate esters.

    Industry: Utilized in the production of polymers and coatings, where its carbonate ester functionality can impart desirable properties such as flexibility and durability.

Wirkmechanismus

The mechanism of action of (4-Acetamidophenoxy)methyl butyl carbonate primarily involves the hydrolysis of the carbonate ester linkage. In biological systems, this hydrolysis can be catalyzed by esterases, leading to the release of 4-acetamidophenol and butanol. The released 4-acetamidophenol can then exert its pharmacological effects by interacting with specific molecular targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Acetamidophenoxy)methyl methyl carbonate
  • (4-Acetamidophenoxy)methyl decyl carbonate
  • (4-Methoxyphenyl)methyl methyl carbonate

Uniqueness

(4-Acetamidophenoxy)methyl butyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and materials science.

Eigenschaften

CAS-Nummer

920967-18-6

Molekularformel

C14H19NO5

Molekulargewicht

281.30 g/mol

IUPAC-Name

(4-acetamidophenoxy)methyl butyl carbonate

InChI

InChI=1S/C14H19NO5/c1-3-4-9-18-14(17)20-10-19-13-7-5-12(6-8-13)15-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)

InChI-Schlüssel

OYKOYRJIHBPSPA-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.